molecular formula C17H16FN3O2S B10895229 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B10895229
M. Wt: 345.4 g/mol
InChI Key: OCTGMVSGAKGLQR-UHFFFAOYSA-N
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Description

2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with ethoxy and fluorophenyl substituents, which may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C17H16FN3O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN3O2S/c1-2-23-11-7-8-14-15(9-11)21-17(20-14)24-10-16(22)19-13-6-4-3-5-12(13)18/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

OCTGMVSGAKGLQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar applications, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, benzimidazole derivatives are used in the treatment of parasitic infections and as proton pump inhibitors. This compound might exhibit similar therapeutic effects, warranting further pharmacological studies.

Industry

Industrially, benzimidazole derivatives are used in the production of dyes, pigments, and polymers. This compound could find applications in these areas due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can bind to various biological macromolecules, disrupting their normal function. The ethoxy and fluorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a benzimidazole core used to treat peptic ulcers.

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Pimobendan: A benzimidazole derivative used in the treatment of congestive heart failure.

Uniqueness

What sets 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(2-FLUOROPHENYL)ACETAMIDE apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of both ethoxy and fluorophenyl groups could enhance its pharmacokinetic properties and target specificity.

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